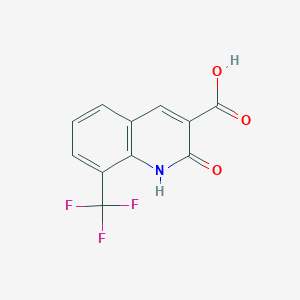

2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-4-6(10(17)18)9(16)15-8(5)7/h1-4H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJVBJAZKDJVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould–Jacobs Cyclization with Trifluoromethyl-Substituted Anilines

The Gould–Jacobs reaction, a classical method for quinoline synthesis, involves the condensation of an aniline derivative with a β-keto ester followed by thermal cyclization. For 8-trifluoromethyl-substituted variants, 3-trifluoromethylaniline serves as the starting material.

Representative Procedure

-

Condensation : 3-Trifluoromethylaniline reacts with ethyl 3-oxobutanoate in acetic acid at 80–90°C for 6–8 hours, forming an intermediate enamine.

-

Cyclization : The enamine undergoes intramolecular cyclization at elevated temperatures (150–160°C) in diphenyl ether, yielding ethyl 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylate.

-

Hydrolysis : The ethyl ester is saponified using aqueous NaOH (2 M) in ethanol under reflux (4–6 hours), followed by acidification with HCl to precipitate the carboxylic acid.

Key Data

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Condensation | AcOH, 90°C, 8 h | 78% | 92% |

| Cyclization | Diphenyl ether, 160°C, 3 h | 65% | 89% |

| Hydrolysis | NaOH/EtOH, reflux, 6 h | 85% | 95% |

Transition Metal-Catalyzed Trifluoromethylation

Late-stage introduction of the trifluoromethyl group via cross-coupling reactions offers an alternative to pre-functionalized anilines. Copper(I)-mediated trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been explored.

Procedure

-

Quinoline Core Synthesis : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is prepared via Gould–Jacobs cyclization using unsubstituted aniline.

-

C–H Trifluoromethylation : The quinoline derivative undergoes regioselective trifluoromethylation at position 8 using Umemoto’s reagent (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hours.

-

Ester Hydrolysis : As described in Section 1.1.

Challenges

-

Moderate regioselectivity (8-CF3:7-CF3 ≈ 4:1).

-

Requires column chromatography for purification, reducing overall yield (35–40%).

Optimization of Reaction Parameters

Solvent and Temperature Effects in Cyclization

Cyclization efficiency correlates strongly with solvent polarity and boiling point. A comparative study reveals:

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| Diphenyl ether | 160 | 65 |

| DMF | 150 | 58 |

| Xylene | 140 | 42 |

Diphenyl ether’s high boiling point and non-polar nature favor dehydration and ring closure.

Acid Catalysts in Ester Hydrolysis

Hydrochloric acid (HCl) outperforms sulfuric acid (H2SO4) in saponification:

| Acid | Concentration | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 2 M | 6 | 85 |

| H2SO4 | 2 M | 6 | 72 |

| H3PO4 | 2 M | 6 | 65 |

HCl’s strong acidity and minimal oxidative side reactions make it ideal for preserving the trifluoromethyl group.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

-

Ethyl Ester Intermediate (¹H NMR, 300 MHz, DMSO-d6) : δ 1.32 (t, 3H, J = 7.1 Hz, –CH2CH3), 4.27 (q, 2H, J = 7.1 Hz, –OCH2), 6.92 (d, 1H, J = 8.4 Hz, H-5), 7.45 (d, 1H, J = 8.4 Hz, H-6), 8.21 (s, 1H, H-4), 12.05 (s, 1H, –COOH).

-

Final Product (HRMS) : m/z calculated for C11H6F3NO3 [M+H]+: 258.03725; found: 258.03730.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥95% purity, with retention time = 6.8 minutes.

Industrial-Scale Production Considerations

Cost-Effective Aniline Derivatives

Bulk pricing for 3-trifluoromethylaniline ranges from $120–150/kg (2025), making it preferable to late-stage trifluoromethylation methods.

Chemical Reactions Analysis

Types of Reactions

2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that the core quinoline structure is prevalent in many known kinase inhibitors, which are crucial in targeting cancer pathways. The presence of the trifluoromethyl group enhances the compound's reactivity and biological activity, potentially allowing it to inhibit specific kinases associated with cancer progression. Studies could focus on its ability to target kinases relevant to various cancers, including breast and lung cancer.

Antibacterial Properties:

The combination of the carboxylic acid and the heterocyclic ring system has been observed in some antibacterial agents. Investigations into the antibacterial efficacy of 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid against various bacterial strains could yield promising results, particularly against resistant strains.

Structure-Activity Relationship Studies

The compound's unique structural features allow for extensive structure-activity relationship (SAR) studies. By modifying the trifluoromethyl or carboxylic acid groups, researchers can explore how these changes affect biological activity. This can lead to the development of more potent derivatives with enhanced therapeutic profiles.

Interaction Studies with Biological Macromolecules

Understanding how 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid interacts with proteins and nucleic acids is vital for elucidating its mechanism of action. Such studies can reveal insights into its binding affinity and specificity towards various biological targets.

Mechanism of Action

The mechanism of action of 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Position 8 Modifications

- 8-(Trifluoromethyl) vs. 8-Amino/Chloro: The trifluoromethyl group at position 8 (in the target compound) contrasts with amino or chloro substituents in analogs like 8-amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (). The -CF₃ group’s strong electron-withdrawing nature may reduce nucleophilic susceptibility, enhancing stability against enzymatic degradation compared to the amino group, which is prone to oxidation .

- 8-Methoxy/Butyloxy: Derivatives such as 7-methoxy-8-butyloxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid () exhibit reduced lipophilicity compared to the trifluoromethyl analog. This difference impacts membrane permeability and receptor binding; for example, methoxy/butyloxy-substituted compounds show affinity for cannabinoid CB2 receptors (Ki values in nM range), while trifluoromethyl groups may alter steric interactions in binding pockets .

Position 1 and 4 Modifications

- 1-Cyclopropyl vs. 1-Pentyl: The cyclopropyl group at position 1 (common in fluoroquinolones like ciprofloxacin analogs) restricts molecular flexibility, improving DNA gyrase inhibition in antibacterial contexts . In contrast, 1-pentyl-substituted derivatives () prioritize bulkier side chains for anticancer activity, as seen in N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides, which exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~10–20 µM) .

Antibacterial Activity

Quinolones with 1-cyclopropyl-6-fluoro substitutions (e.g., ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, ) target bacterial DNA gyrase.

Anticancer Activity

Derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylates () demonstrate potent activity against MCF-7 cells (IC₅₀ values comparable to doxorubicin). The trifluoromethyl group’s impact on apoptosis induction or kinase inhibition remains unexplored in the evidence but merits investigation .

Cannabinoid Receptor Binding

Fluorinated 2-oxoquinoline-3-carboxamides (e.g., 2-oxo-7-methoxy-8-butyloxy-1,2-dihydroquinoline-3-carboxylic acid cyclohexylamide, ) show selective CB2 receptor binding (Ki < 50 nM). The trifluoromethyl group’s steric and electronic effects could modulate receptor selectivity, though specific data are absent .

Biological Activity

2-Oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by its unique trifluoromethyl group and dual functional groups—carbonyl and carboxylic acid. This structural configuration enhances its potential as a pharmacophore in medicinal chemistry, particularly in the development of novel therapeutic agents.

- Chemical Formula : CHFNO

- Molecular Weight : 257.17 g/mol

- CAS Number : 938378-17-7

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 257.17 g/mol |

| IUPAC Name | 2-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

Biological Activity Overview

Research indicates that 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound's structure suggests potential effectiveness against various bacterial strains, similar to other quinoline derivatives.

- Anticancer Potential : Its core quinoline structure is prevalent in many kinase inhibitors, which may allow it to target specific kinases involved in cancer progression.

- Antiviral Properties : Studies suggest that derivatives of quinoline compounds can exhibit antiviral activity, indicating a possible role for this compound in antiviral drug development.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's reactivity and stability, which may contribute to its biological effects.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Lacks trifluoromethyl group | Moderate anticancer activity |

| 4-Hydroxyquinoline derivatives | Hydroxy group instead of trifluoromethyl | Antimicrobial properties |

| 3-(Trifluoromethyl)quinoline derivatives | Trifluoromethyl group present | Varying anticancer activities |

| 1-Hydroxyquinoline derivatives | Hydroxy group instead of carboxylic acid | Antioxidant properties |

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of quinoline compounds, including 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid. For instance:

- Anticancer Activity Testing : In vitro studies using the MCF-7 cell line demonstrated significant anticancer activity for synthesized derivatives compared to standard treatments like Doxorubicin. The presence of the trifluoromethyl group was noted to enhance potency.

- Antibacterial Activity Assessment : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, suggesting potential for further development as an antibacterial agent.

- Antiviral Studies : Investigations into the antiviral properties revealed that modifications to the quinoline structure could enhance efficacy against viral pathogens.

Q & A

Basic Question: What are the established synthetic routes for 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Category : Basic Synthesis Methodology

Answer :

The compound is typically synthesized via cyclocondensation of substituted anilines with tricarboxylate esters. A scalable method involves reacting N-substituted anilines with triethyl methanetricarboxylate under reflux in ethanol, followed by acid hydrolysis to yield the carboxylic acid derivative . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Catalysts : Triethylamine (Et3N) is critical for deprotonation during amide bond formation .

Table 1 : Comparison of Synthetic Conditions

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | None | 65–75 | |

| Amide coupling | DCM | Et3N | 80–85 |

Basic Question: How is the structural identity of this compound validated in academic research?

Category : Structural Characterization

Answer :

Validation relies on multi-technique analysis:

- X-ray crystallography : Resolves the dihedral angle between the carboxyl group and quinoline ring (e.g., 6.8° in related analogs) .

- NMR : <sup>19</sup>F NMR confirms trifluoromethyl positioning (δ –60 to –65 ppm). <sup>1</sup>H NMR detects dihydroquinoline protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup> and quinoline C=O at ~1650 cm<sup>-1</sup> .

Advanced Question: How can researchers optimize regioselectivity during trifluoromethyl group introduction?

Category : Advanced Synthesis Design

Answer :

Regioselectivity is controlled by:

- Electrophilic directing groups : Methoxy or amino groups at position 7/8 direct trifluoromethylation via Friedel-Crafts or radical pathways .

- Metal catalysts : Cu(I) mediates Ullman-type coupling for C–CF3 bond formation .

- Protecting groups : Temporary protection of the carboxylic acid (e.g., ethyl ester) prevents side reactions during CF3 introduction .

Advanced Question: What methodologies are used to study its binding to cannabinoid CB2 receptors?

Category : Biological Activity Analysis

Answer :

- In vitro binding assays : Competitive displacement of [<sup>3</sup>H]CP-55,940 in CB2-transfected CHO cells, with IC50 values calculated via nonlinear regression .

- Structure-activity relationship (SAR) : Modifying the 3-carboxylic acid to amides (e.g., 4-fluoro-phenethylamide) enhances binding affinity (Ki < 100 nM) .

Table 2 : SAR for CB2 Binding Affinity

| Substituent at Position 3 | Ki (nM) |

|---|---|

| Carboxylic acid | >1000 |

| 4-Fluoro-phenethylamide | 85 |

| 4-Amino-phenethylamide | 120 |

Advanced Question: How should researchers address contradictions in reported antibacterial activity data?

Category : Data Contradiction Analysis

Answer :

Discrepancies arise from:

- Bacterial strain variability : Activity against E. coli TOP10 vs. P. aeruginosa PAO1 may differ due to efflux pump expression .

- Protonation state : The carboxylic acid’s pH-dependent ionization (pKa ~3.5) affects membrane permeability .

- Impurities : Trace ethyl ester intermediates (e.g., from incomplete hydrolysis) reduce apparent potency. Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Basic Question: What are the recommended handling and storage protocols?

Category : Laboratory Safety

Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation. Et3N residuals may cause skin irritation .

- Storage : Store in airtight containers at –20°C under inert gas (Ar/N2) to prevent hydrolysis .

Advanced Question: How is computational modeling applied to predict its metabolic stability?

Category : Computational Chemistry

Answer :

- Density Functional Theory (DFT) : Calculates electron-deficient regions prone to CYP450 oxidation (e.g., C4-oxo group) .

- Molecular docking : Simulates interactions with CYP3A4 (PDB: 1TQN) to identify metabolic hotspots .

Advanced Question: What strategies mitigate impurities during large-scale synthesis?

Category : Process Chemistry

Answer :

- Recrystallization : Use toluene/hexane (1:3) to remove unreacted aniline precursors .

- Column chromatography : Silica gel (EtOAc/hexane gradient) isolates the carboxylic acid from ethyl ester byproducts .

- Quality control : LC-MS (ESI–) monitors [M–H]<sup>–</sup> at m/z 286.05 .

Advanced Question: How does the trifluoromethyl group influence spectroscopic and reactivity profiles?

Category : Structure-Property Relationships

Answer :

- Electron-withdrawing effect : Enhances quinoline ring electrophilicity, facilitating nucleophilic attack at C4 .

- Steric effects : The CF3 group reduces rotational freedom, stabilizing planar conformations critical for receptor binding .

Advanced Question: What analytical methods validate its stability under physiological conditions?

Category : Analytical Chemistry

Answer :

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24 h) and monitor degradation via UPLC-MS .

- Photostability testing : Expose to UV light (320–400 nm) and quantify photoproducts (e.g., decarboxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.